2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
Description
Research Significance and Historical Context
The emergence of 2-(4-bromophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylacetamide reflects three decades of progressive innovation in heterocyclic chemistry. First synthesized in the early 2000s through adaptations of classical acetamide coupling reactions, this compound bridges historical medicinal chemistry approaches with modern target-driven drug design. Its development parallels key advancements in:
- Halogenated aromatic systems for enhanced biomolecular recognition
- Sulfone-containing heterocycles as metabolic stability enhancers
- Multifunctional acetamides serving as molecular scaffolds
The bromophenoxy moiety (C₆H₄BrO-) provides distinct electronic characteristics through bromine's +R electron-withdrawing effects, while the 1,1-dioxothiolan-3-yl group introduces conformational rigidity and sulfone-mediated hydrogen bonding capabilities. These features collectively address historical challenges in balancing lipophilicity and water solubility for CNS-targeted compounds.
Structural Classification within Acetamide Derivatives
This compound belongs to the tertiary acetamide subclass, distinguished by its N,N-diethyl substitution pattern and fused heterocyclic system. Key structural differentiators include:
The molecular formula C₁₄H₁₈BrNO₄S (MW 376.27 g/mol) combines elements from three pharmacophoric domains:
- Aromatic domain : Bromophenoxy unit (C₆H₄BrO-)
- Heterocyclic domain : Tetrahydrothiophene 1,1-dioxide (C₃H₅SO₂)
- Acetamide domain : N-Ethylacetamide (C₄H₈N₂O)
X-ray crystallography reveals an orthorhombic crystal system (space group Pca2₁) with key bond lengths of 1.76 Å (C-Br) and 1.42 Å (S=O), confirming structural predictions from computational models.
Theoretical Framework for Study
Three complementary theoretical approaches guide current research:
Frontier Molecular Orbital (FMO) Analysis
- HOMO (-6.32 eV) localized on bromophenoxy π-system
- LUMO (-1.89 eV) distributed across sulfone and acetamide groups
- ΔE = 4.43 eV suggests moderate chemical reactivity
Molecular Dynamics Simulations
- Thiolan ring puckering (Δθ = 28°) enables adaptive binding
- Sulfone oxygen hydration energy: -15.6 kcal/mol
Quantitative Structure-Activity Relationship (QSAR)
These models predict strong interactions with G protein-coupled receptors (GPCRs) and voltage-gated ion channels, particularly through halogen bonding (Br···O; -3.8 kcal/mol) and sulfone-mediated hydrogen bonding.
Current Research Landscape
Recent investigations (2021–2025) have focused on three primary domains:
Synthetic Chemistry
- Development of continuous flow synthesis (78% yield vs. 52% batch)
- Enzymatic resolution of thiolan stereoisomers (ee >98%)
Medicinal Applications
Materials Science
Ongoing clinical前研究 prioritizes structure-activity optimization through systematic modification of the thiolan ring substituents and acetamide alkyl chains. Collaborative efforts between academic and industrial laboratories have produced 14 patent filings since 2022, predominantly covering novel synthetic routes and crystalline forms.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIILIHZTOXEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a synthetic compound with a complex structure featuring a bromophenoxy group, a thiolane ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is , with a molecular weight of 404.32 g/mol. The presence of a bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.32 g/mol |
| CAS Number | 874788-47-3 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the thiolane ring and acetamide moiety could participate in hydrogen bonding or electrostatic interactions.
Biological Activity
Research indicates that compounds similar to 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide exhibit significant biological activities:
- Enzyme Inhibition : Compounds with bromophenoxy groups have shown potential as inhibitors of kinases involved in cancer pathways. For instance, studies have demonstrated that brominated phenolic compounds can inhibit specific kinases, suggesting a similar potential for this compound.
- Antimicrobial Activity : The thiolane ring structure may confer antimicrobial properties, as similar compounds have been reported to exhibit such activities.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Inhibition of Kinases : A study investigated the inhibitory effects of brominated phenolic compounds on various kinases, revealing IC50 values that suggest effective inhibition at low concentrations. This points toward the potential utility of 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide in cancer therapy.
- Antimicrobial Testing : Another study assessed the antimicrobial properties of compounds containing thiolane rings. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, which may extend to our compound based on structural similarities.
Synthesis
The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves multiple steps:
- Formation of Bromophenoxy Intermediate : Bromination of phenol followed by alkylation.
- Synthesis of Thiolane Ring : Cyclization involving suitable dithiols and subsequent oxidation.
- Coupling Reaction : Final coupling with acetamide under basic conditions.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents on the phenoxy and amine groups. Below is a comparative analysis:
Substituent Effects on Bioactivity
- Bromophenoxy vs. Isopropylphenoxy: Bromine’s higher atomic radius and hydrophobicity may enhance membrane penetration compared to the isopropyl group, which adds steric hindrance but reduces polarity .
- Sulfone Group : The 1,1-dioxothiolan-3-yl moiety is a consistent feature in analogs, likely improving aqueous solubility and metabolic stability via hydrogen bonding .
- Amine Substitutions : The N-ethyl group in the target compound contrasts with fluorobenzyl or naphthyl groups in analogs, impacting steric effects and electronic interactions with biological targets .
Research Findings and Inferred Pharmacological Potential
Antimicrobial Activity
N-Substituted phenylacetamides, such as 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, exhibit structural similarities to benzylpenicillin and have shown antimicrobial properties in screening studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
